Molecular Weight and Lipophilicity: Ethanesulfonamide vs. Arylsulfonamide Analogs
The target compound's molecular weight (275.4 g/mol) is significantly lower than that of the 4-methylbenzenesulfonamide analog (337.5 g/mol) and the 4-fluorobenzenesulfonamide analog (341.4 g/mol), while being higher than the unsubstituted ethanesulfonamide fragment . Its calculated logP (clogP ≈ 0.66) indicates a balanced hydrophilic-lipophilic profile compared to the more lipophilic arylsulfonamide analogs, which typically exhibit clogP values >2.0 due to the aromatic ring [1]. This lower logP may translate into improved aqueous solubility and reduced plasma protein binding, critical for in vivo applications.
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW 275.4 g/mol, clogP 0.66 [1] |
| Comparator Or Baseline | 4-methylbenzenesulfonamide analog: MW 337.5 g/mol; 4-fluorobenzenesulfonamide analog: MW 341.4 g/mol; TAK-659: MW 324.4 g/mol |
| Quantified Difference | ΔMW = -62 g/mol vs. 4-methyl analog; ΔclogP ≈ -1.5 to -2.0 vs. arylsulfonamide analogs |
| Conditions | Calculated using standard cheminformatics algorithms |
Why This Matters
Lower molecular weight and balanced lipophilicity support better oral bioavailability and CNS penetration potential, which may be desirable for neurological or anti-inflammatory drug discovery programs.
- [1] SILDrug. Calculated properties for N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide: MW 275.40, clogP 0.66, TPSA 62.30. Available at: https://sildrug.ibb.waw.pl View Source
